molecular formula C18H17FN2O3 B2511679 N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide CAS No. 1797381-40-8

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide

Cat. No.: B2511679
CAS No.: 1797381-40-8
M. Wt: 328.343
InChI Key: RFZPDHPHJOPYID-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is a complex organic compound characterized by its unique structural features, including a cyanomethyl group, a fluorophenyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable nitrile with a methylating agent under basic conditions to form the cyanomethyl intermediate.

    Coupling with 4-Fluorophenylmethanol: The intermediate is then reacted with 4-fluorophenylmethanol in the presence of a base to form the corresponding ether.

    Formation of the Phenoxy Group: The final step involves the reaction of the intermediate with 2-phenoxyacetyl chloride under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyanomethyl group is particularly important for its binding affinity, while the fluorophenyl and phenoxy groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-methylacetamide: Lacks the phenoxy and fluorophenyl groups, resulting in different reactivity and applications.

    2-{2-[(4-fluorophenyl)methoxy]phenoxy}acetic acid: Contains a carboxylic acid group instead of the cyanomethyl group, leading to different chemical properties.

    N-(cyanomethyl)-2-{2-[(4-chlorophenyl)methoxy]phenoxy}-N-methylacetamide: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological interactions.

Uniqueness

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-[(4-fluorophenyl)methoxy]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-21(11-10-20)18(22)13-24-17-5-3-2-4-16(17)23-12-14-6-8-15(19)9-7-14/h2-9H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPDHPHJOPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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